molecular formula C7H9NO3 B1369303 Methyl 5-(aminomethyl)furan-2-carboxylate CAS No. 73751-06-1

Methyl 5-(aminomethyl)furan-2-carboxylate

Cat. No.: B1369303
CAS No.: 73751-06-1
M. Wt: 155.15 g/mol
InChI Key: HXZRHZUUJMJRJT-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)furan-2-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features an aminomethyl group attached to the furan ring, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(aminomethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl furan-2-carboxylate with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the reductive amination of methyl furan-2-carboxylate using an appropriate amine and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to ensure high yields and purity. Catalysts such as copper or nickel-based systems are employed to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(aminomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(aminomethyl)furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(aminomethyl)furan-2-carboxylate is unique due to its aminomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 5-(aminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZRHZUUJMJRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579683
Record name Methyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73751-06-1
Record name Methyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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